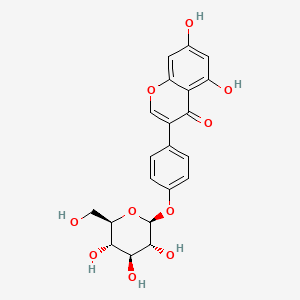

Sophoricoside

Description

This compound is a natural product found in Oxytropis falcata, Lupinus polyphyllus, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJFLLIDGZEP-CMWLGVBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017840 | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-95-4 | |

| Record name | Sophoricoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sophoricoside: A Deep Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside (B191293), an isoflavone (B191592) glycoside primarily isolated from the dried fruits and flowers of Sophora japonica, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory action of this compound, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Evidence also suggests a selective inhibition of pro-inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway.[1] The mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα/β, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of downstream targets.[1]

Modulation of Pro-inflammatory Mediators

This compound significantly reduces the production of a range of pro-inflammatory molecules:

-

Cytokines and Chemokines: It inhibits the secretion of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3][4]

-

Enzymes: this compound is a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation.[3][5] It has also been shown to reduce the expression of inducible Nitric Oxide Synthase (iNOS).

-

Other Inflammatory Molecules: The release of histamine (B1213489) from mast cells is also attenuated by this compound.[2]

Activation of the AMPK/Nrf2 Pathway

Emerging evidence suggests that this compound can also exert its anti-inflammatory effects through the activation of the AMPK/Nrf2 signaling axis. This pathway is a critical regulator of cellular stress responses and has anti-inflammatory properties. Activation of AMPK by this compound leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory mediators.

| Target | Metric | Value | Cell Line/Model | Reference |

| COX-2 | IC50 | 3.3 µM | Murine Macrophages | [5] |

| IC50 | 4.4 µM | In vitro assay | [3] | |

| IL-6 | IC50 | 6.1 µM | In vitro assay | [3] |

| Histamine | % Inhibition | 30.24% at 50 µM | HMC-1 cells | [2] |

| TNF-α | % Inhibition | ~31.42% at 50 µM | HMC-1 cells | [4] |

| IL-8 | % Inhibition | ~43.43% at 50 µM | HMC-1 cells | [4] |

| IL-6 | % Inhibition | ~34.24% at 50 µM | HMC-1 cells | [4] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

RAW 264.7 Macrophages:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for the desired time period (e.g., 24 hours for cytokine measurements).

-

-

Human Mast Cells (HMC-1):

-

Culture HMC-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1.2 mM α-thioglycerol.

-

Seed cells in culture plates.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA; 50 ng/mL) and calcium ionophore A23187 (1 µM) to induce degranulation and cytokine release.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Separate cytoplasmic and nuclear fractions using a nuclear extraction kit for translocation studies.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition and Measurement: Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

References

- 1. This compound attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ameliorative Effect of this compound on Mast Cell-Mediated Allergic Inflammation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory mode of isoflavone glycoside this compound by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory action of legume isoflavonoid this compound through inhibition on cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Effects of Sophoricoside on Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Sophoricoside (B191293), a primary isoflavone (B191592) glycoside isolated from Sophora japonica, has emerged as a promising natural compound for the management of metabolic syndrome. This document provides a comprehensive technical overview of the pharmacological effects of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The evidence presented herein highlights this compound's potential to mitigate obesity, improve insulin (B600854) sensitivity, and regulate lipid metabolism through the modulation of critical signaling pathways, primarily the AMP-activated protein kinase (AMPK) and PI3K/Akt pathways.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome represents a significant global health challenge, necessitating the development of novel therapeutic strategies. Natural products are a rich source of bioactive compounds with potential applications in preventing and treating metabolic disorders. This compound (Sop), an isoflavone glycoside, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] Recent research has increasingly focused on its beneficial impact on metabolic health, particularly in the context of obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[3][4][5] This guide synthesizes the current scientific understanding of this compound's effects on metabolic syndrome, providing a resource for researchers and professionals in drug development.

Pharmacological Effects of this compound

Anti-Obesity and Anti-Adipogenic Effects

This compound has demonstrated significant anti-obesity effects in preclinical models. Studies have shown that it can reduce body weight gain and fat accumulation in high-fat diet-induced obese mice.[6] The underlying mechanism involves the inhibition of adipogenesis, the process by which preadipocytes differentiate into mature fat cells. This compound has been shown to suppress the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[7]

Improvement of Insulin Sensitivity

Insulin resistance is a hallmark of metabolic syndrome. This compound has been found to enhance insulin sensitivity by promoting glucose uptake in muscle cells and regulating glucose metabolism.[4][5] This effect is mediated, in part, through the activation of the PI3K/Akt signaling pathway, a crucial cascade in insulin signaling that facilitates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[8][9]

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and LDL-cholesterol and reduced HDL-cholesterol, is a key component of metabolic syndrome. This compound has been shown to ameliorate dyslipidemia by modulating lipid metabolism.[6] It can decrease the synthesis of fatty acids and cholesterol by downregulating lipogenic genes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and HMG-CoA reductase (HMGR).[5] Furthermore, this compound can reduce hepatic lipid accumulation, a critical factor in the pathogenesis of NAFLD.[3][6]

Mechanism of Action: Key Signaling Pathways

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes.[10] this compound has been shown to activate AMPK, leading to several beneficial metabolic effects.[5] Activated AMPK phosphorylates and inactivates ACC, thereby reducing fatty acid synthesis. It also stimulates fatty acid oxidation. Furthermore, AMPK activation can suppress the expression of lipogenic transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c).[5]

Caption: this compound activates the AMPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of the insulin receptor.[9] Upon insulin binding, the insulin receptor substrate (IRS) is phosphorylated, which in turn recruits and activates PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt promotes glucose uptake by stimulating the translocation of GLUT4 to the plasma membrane. This compound has been shown to enhance the phosphorylation of key components of this pathway, thereby improving insulin sensitivity.[11][12]

Caption: this compound enhances insulin signaling via the PI3K/Akt pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key preclinical studies.

Table 1: Effects of this compound on Body Weight and Liver Parameters in High-Fructose Fed Mice [6]

| Parameter | Control | High Fructose (HF) | HF + this compound (80 mg/kg) | HF + this compound (160 mg/kg) |

| Body Weight Gain (g) | 8.5 ± 1.2 | 12.3 ± 1.5 | 10.1 ± 1.3 | 9.2 ± 1.1** |

| Liver Weight (g) | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 |

| Hepatic Triglycerides (mg/g) | 25.4 ± 3.1 | 45.6 ± 5.2 | 35.1 ± 4.3* | 30.2 ± 3.8 |

| Hepatic Cholesterol (mg/g) | 10.2 ± 1.5 | 18.9 ± 2.1 | 14.3 ± 1.8 | 12.1 ± 1.6** |

| p < 0.05, **p < 0.01 compared to HF group. Data are presented as mean ± SD. |

Table 2: Effects of this compound on Serum Lipid Profile in High-Fructose Fed Mice [13]

| Parameter (mmol/L) | Control | High Fructose (HF) | HF + this compound (80 mg/kg) | HF + this compound (160 mg/kg) |

| HDL-Cholesterol | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.4 ± 0.2 | 1.6 ± 0.2** |

| LDL-Cholesterol | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| Apolipoprotein-A1 (g/L) | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.2 ± 0.1* | 1.4 ± 0.2 |

| Apolipoprotein-B (g/L) | 0.4 ± 0.1 | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1** |

| p < 0.05, **p < 0.01 compared to HF group. Data are presented as mean ± SD. |

Table 3: Effects of this compound on Hepatic Antioxidant Enzymes and Inflammatory Cytokines in High-Fructose Fed Mice [6]

| Parameter | Control | High Fructose (HF) | HF + this compound (80 mg/kg) | HF + this compound (160 mg/kg) |

| SOD (U/mg protein) | 150.2 ± 12.5 | 98.7 ± 10.1 | 125.4 ± 11.3 | 140.1 ± 12.0** |

| GSH-Px (U/mg protein) | 85.6 ± 7.8 | 55.2 ± 6.1 | 70.3 ± 7.2 | 80.5 ± 8.0 |

| TNF-α (pg/mg protein) | 20.1 ± 2.5 | 45.3 ± 4.8 | 30.2 ± 3.5* | 25.1 ± 2.9 |

| IL-1β (pg/mg protein) | 15.4 ± 1.9 | 38.9 ± 4.1 | 25.6 ± 3.0 | 20.3 ± 2.5** |

| p < 0.05, **p < 0.01 compared to HF group. Data are presented as mean ± SD. SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase. |

Detailed Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model[14][15][16][17][18]

This in vivo model is crucial for studying obesity and related metabolic disorders.

-

Animal Selection: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used as they are susceptible to diet-induced obesity.[14][15]

-

Acclimatization: Animals are housed in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) and allowed to acclimate for at least one week with free access to standard chow and water.[16]

-

Diet Induction: Mice are randomly divided into a control group and a high-fat diet group. The control group continues to receive a standard chow diet (e.g., 10% kcal from fat). The HFD group is fed a diet where a significant portion of calories is derived from fat (e.g., 45-60% kcal from fat).[17][16] The diet is administered for a period of 8-16 weeks to induce obesity and insulin resistance.[14]

-

This compound Administration: Following the induction period, the HFD-fed mice are further divided into groups that receive vehicle control or this compound at various dosages (e.g., 80 and 160 mg/kg body weight) via oral gavage daily for a specified duration (e.g., 4-8 weeks).[6]

-

Monitoring: Body weight and food intake are monitored weekly.[17] At the end of the treatment period, various metabolic parameters are assessed.

Caption: Workflow for the high-fat diet-induced obesity mouse model.

Oral Glucose Tolerance Test (OGTT)[19][20][21][22][23]

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.[18]

-

Fasting: Mice are fasted for 6 hours (with access to water) prior to the test.[19][20]

-

Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.[20]

-

Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[19][20]

-

Blood Glucose Monitoring: Blood glucose levels are measured at several time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[19][20]

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Western Blot Analysis for Protein Expression[24][25][26][27][28]

This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates.

-

Protein Extraction: Liver or adipose tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[21][22] The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.[23]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, p-Akt, PPARγ) overnight at 4°C. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

In Vitro AMPK Activity Assay[29][30][31][32][33]

This assay measures the direct effect of this compound on AMPK enzyme activity.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate.[24] Each well contains a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP), a synthetic peptide substrate (e.g., SAMS peptide), ATP, and purified active AMPK enzyme.[25]

-

Compound Addition: this compound at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).[25]

-

Activity Measurement: The kinase activity is determined by measuring the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate. The ADP-Glo™ Kinase Assay is a common method that uses a luminescent signal to quantify ADP.[24]

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of AMPK inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the management of metabolic syndrome. Its multifaceted pharmacological effects, including the inhibition of adipogenesis, improvement of insulin sensitivity, and regulation of lipid metabolism, are underpinned by its ability to modulate key metabolic signaling pathways, namely the AMPK and PI3K/Akt pathways. The preclinical data summarized in this guide provide a strong rationale for further investigation. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, evaluating its long-term safety and efficacy in more complex animal models, and ultimately, translating these promising findings into clinical studies to assess its therapeutic utility in human populations with metabolic syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound enhances reparative macrophage polarization to promote cardiac repair postmyocardial infarction through PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Modulation of Lipogenesis and Glucose Consumption in HepG2 Cells and C2C12 Myotubes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Effects of this compound against Fructose-Induced Liver Injury via Regulating Lipid Metabolism, Oxidation, and Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secoisolariciresinol diglucoside inhibits adipogenesis through the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol Upregulates mmu-miR-363-3p via the PI3K-Akt Pathway to Improve Insulin Resistance Induced by a High-Fat Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olive Leaves Extract and Oleuropein Improve Insulin Sensitivity in 3T3-L1 Cells and in High-Fat Diet-Treated Rats via PI3K/AkT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diet-induced obesity murine model [protocols.io]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Glucose Tolerance Test in Mice [bio-protocol.org]

- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vmmpc.org [vmmpc.org]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 23. reddit.com [reddit.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Intricacies of Sophoricoside: A Deep Dive into its Natural Occurrence and Biosynthesis in Sophora japonica

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sophoricoside (B191293), an isoflavone (B191592) glycoside, is a prominent secondary metabolite found in Sophora japonica L., a plant with a long history in traditional medicine. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathway of this compound within this species. Quantitative data on this compound distribution across various plant tissues and developmental stages are presented in a structured format for comparative analysis. Detailed experimental methodologies for extraction, quantification, and key enzyme assays are provided to facilitate further research. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the this compound biosynthetic pathway and a standard experimental workflow, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Abundance and Distribution of this compound in Sophora japonica

This compound is not uniformly distributed throughout the Sophora japonica plant. Its concentration varies significantly depending on the plant part and its developmental stage. The highest concentrations are typically found in the reproductive tissues, particularly the seeds and fruits.

Table 1: Quantitative Distribution of this compound in Sophora japonica

| Plant Part | Developmental Stage | This compound Content (mg/g Dry Weight) | Reference |

| Seeds | Mature | 3.302 | [1] |

| Fruits | Mature | High (qualitative) | [2] |

| Leaves | Not specified | 0.048 | [1] |

| Stems | Not specified | Trace amounts | [1] |

| Roots | Not specified | Trace amounts | [1] |

| Flower Buds | Green Bud | Lower than formed bud | [3][4] |

| Flower Buds | Formed Bud | Highest among flower stages | [3][4] |

| Flower Buds | Beginning of Opening | Lower than formed bud | [3][4] |

Note: The quantitative data presented are compiled from multiple sources and analytical methods. Direct comparison between studies should be made with caution.

The flower buds of Sophora japonica, often referred to as "Flos Sophorae Immaturus," are a significant source of flavonoids, and their chemical composition, including this compound precursors, changes dynamically during maturation[5]. While the essential oil content is highest in the formed bud stage, the accumulation of various flavonoid metabolites fluctuates across different developmental stages[4][5].

The Biosynthetic Pathway of this compound

This compound is synthesized via a specialized branch of the phenylpropanoid pathway, leading to the formation of isoflavonoids. This intricate process involves a series of enzymatic reactions, converting the primary amino acid L-phenylalanine into the final glycosylated isoflavone.

The biosynthesis begins with the general phenylpropanoid pathway, where L-phenylalanine is converted to 4-coumaroyl-CoA. This intermediate serves as a crucial branch point for the synthesis of various flavonoids. The committed step in isoflavonoid (B1168493) biosynthesis is the conversion of a flavanone (B1672756) intermediate, naringenin (B18129), into the isoflavone scaffold.

The key enzymatic steps are as follows:

-

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is then cyclized by CHI to form the flavanone, naringenin.

-

Isoflavone Synthase (IFS): This cytochrome P450 enzyme is the pivotal enzyme of the isoflavonoid pathway. It catalyzes a complex rearrangement of the naringenin skeleton to form the isoflavone, genistein.

-

UDP-Glycosyltransferase (UGT): In the final step, a specific UDP-glycosyltransferase facilitates the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of genistein, resulting in the formation of this compound (genistein 4'-O-glucoside).

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound and its biosynthetic pathway in Sophora japonica.

Extraction of this compound

Objective: To extract this compound from plant material for quantification or further purification.

Materials:

-

Dried and powdered Sophora japonica plant material (e.g., seeds, fruits).

-

80% Methanol (B129727) or 70-90% Ethanol (B145695).

-

Alkaline ethanol solution containing sodium borate (B1201080) (for reflux extraction).

-

Ultrasonic bath.

-

Reflux apparatus.

-

Centrifuge.

-

Rotary evaporator.

-

Filter paper.

Protocol 1: Ultrasonic-Assisted Extraction

-

Weigh 1 g of powdered plant material into a flask.

-

Add 20 mL of 80% methanol.

-

Sonication in an ultrasonic bath (e.g., 800 W) for 20 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: Reflux Extraction

-

Place the powdered plant material in a round-bottom flask.

-

Add 8-12 times the amount of alkaline ethanol solution containing sodium borate.

-

Heat the mixture to reflux for 2-3 cycles.

-

Cool the extract and adjust the pH to neutral.

-

Filter the solution to remove solid plant debris.

-

The crude extract can then be further purified using column chromatography (e.g., macroporous resin).

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol-acetonitrile-0.07% phosphoric acid (e.g., starting with a ratio of 12:20:68).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in methanol.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared plant extract.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Enzyme Assays for Biosynthetic Pathway

Objective: To measure the activity of key enzymes in the this compound biosynthetic pathway.

General Considerations:

-

Enzyme extracts are typically prepared from fresh plant tissue by homogenization in a suitable buffer.

-

Protein concentration of the enzyme extract should be determined (e.g., Bradford assay) to normalize enzyme activity.

-

Assays should be performed under conditions of substrate saturation to ensure measurement of initial reaction rates.

Chalcone Synthase (CHS) Assay (Spectrophotometric)

-

Reaction Mixture: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, 150 µM malonyl-CoA, and the enzyme extract.

-

Procedure: Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes. Initiate the reaction by adding malonyl-CoA.

-

Detection: Monitor the increase in absorbance at approximately 370 nm, which corresponds to the formation of naringenin chalcone.

Isoflavone Synthase (IFS) Assay (HPLC-based)

-

Reaction Mixture: Tris-HCl buffer (pH 7.5), NADPH, the flavanone substrate (naringenin), and microsomal enzyme preparation containing IFS.

-

Procedure: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). Stop the reaction by adding acid and extracting with ethyl acetate.

-

Detection: Analyze the extract by HPLC to quantify the formation of genistein.

UDP-Glycosyltransferase (UGT) Assay (HPLC-based)

-

Reaction Mixture: Tris-HCl buffer (pH 7.5), the isoflavone substrate (genistein), UDP-glucose, and the enzyme extract.

-

Procedure: Incubate the reaction mixture at 30°C for a defined period. Stop the reaction by adding methanol.

-

Detection: Analyze the reaction mixture by HPLC to quantify the formation of this compound.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, quantification, and analysis of this compound from Sophora japonica.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and biosynthesis of this compound in Sophora japonica. The presented quantitative data highlights the importance of selecting the appropriate plant material and developmental stage for maximizing the yield of this valuable isoflavone. The detailed biosynthetic pathway and experimental protocols offer a solid foundation for researchers to further investigate the regulation of this compound production and explore its potential applications in pharmacology and drug development. The visualizations provided serve to simplify complex information, making this guide an accessible and practical resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomic analysis reveals dynamic changes in secondary metabolites of Sophora japonica L. during flower maturation - PMC [pmc.ncbi.nlm.nih.gov]

Sophoricoside: A Comprehensive Review of its Bioactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside (B191293), an isoflavone (B191592) glycoside primarily isolated from the dried fruit of Sophora japonica L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Its therapeutic potential spans across anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects, making it a subject of intensive research in drug discovery and development.[3][4] This technical guide provides a comprehensive literature review of the bioactivity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, particularly the NF-κB and AMPK/mTOR signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of this compound from various studies, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Model System | Parameter | Result | Reference |

| Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzymatic assay | IC50 | 3.3 µM | [5] |

| Carrageenan-induced paw edema | Mice | Oral administration | >100 mg/kg showed significant reduction | [5] |

| Carrageenan-induced paw edema | Mice | Intravenous injection | >10 mg/kg showed significant reduction | [5] |

| Histamine release | Phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI)-induced in HMC-1 cells | Inhibition Rate (at 50 µM) | 30.24% | [6] |

| TNF-α production | PMACI-induced in HMC-1 cells | Inhibition Rate (at 50 µM) | 31.42% | [6] |

| IL-8 production | PMACI-induced in HMC-1 cells | Inhibition Rate (at 50 µM) | 43.43% | [6] |

| IL-6 production | PMACI-induced in HMC-1 cells | Inhibition Rate (at 50 µM) | 34.24% | [6] |

| Contact Dermatitis | 2,4-dinitrochlorobenzene-induced in mice | Amelioration (at 3 and 10 mg/kg) | 50-70% | [7] |

Table 2: Metabolic Regulatory Effects of this compound

| Bioassay | Model System | Parameter | Dosage/Concentration | Result | Reference |

| Postprandial hyperglycemia | Starch-loaded C57BL6/J mice | Blood glucose reduction at 1h | 50 mg/kg | 26.49% | [8] |

| 100 mg/kg | 32.67% | [8] | |||

| 200 mg/kg | 39.34% | [8] | |||

| α-amylase inhibition | Rat intestines | IC50 | 110 µM | [8] | |

| Glucose uptake | C2C12 myotubes | - | 1, 5, 10 µM | Dose-dependent increase | [8][9] |

| Lipid accumulation | HepG2 cells | - | 1-10 µM | Dose-dependent inhibition | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[2][7] By preventing the nuclear translocation of NF-κB, this compound suppresses the expression of pro-inflammatory cytokines and enzymes.

References

- 1. This compound attenuates lipopolysaccharide-induced acute lung injury by activating the AMPK/Nrf2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory action of legume isoflavonoid this compound through inhibition on cyclooxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Lipogenesis and Glucose Consumption in HepG2 Cells and C2C12 Myotubes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Role of Sophoricoside in the Regulation of Lipogenesis and Glucose Consumption: A Technical Guide

Abstract: Sophoricoside (B191293), an isoflavone (B191592) glycoside primarily isolated from Sophora japonica, has demonstrated significant potential as a modulator of key metabolic pathways.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound regulates lipogenesis and glucose consumption. It consolidates findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders such as obesity and type 2 diabetes.

Regulation of Lipogenesis

This compound has been shown to be an effective inhibitor of lipid accumulation in hepatocytes.[1] Studies utilizing the HepG2 human liver cell line demonstrate that this compound curtails the synthesis of cholesterol and triglycerides by modulating the expression of key lipogenic genes.[1][2] This inhibitory effect is achieved without impacting cell viability at effective concentrations.[1][2]

Molecular Mechanism of Action

The primary mechanism for this compound's anti-lipogenic effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]

-

AMPK Activation: this compound treatment leads to the increased phosphorylation of AMPK at the Threonine-172 residue of its α-subunit, which signifies its activation.[1][3][4]

-

ACC Phosphorylation: Activated AMPK then phosphorylates its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine-79.[4][5] This phosphorylation inhibits ACC activity, reducing the conversion of acetyl-CoA to malonyl-CoA, a critical rate-limiting step in fatty acid synthesis.[5]

-

Downregulation of SREBPs: this compound significantly decreases the mRNA expression of Sterol Regulatory Element-Binding Proteins (SREBP-1a, SREBP-1c, and SREBP-2).[1][2] SREBPs are master transcriptional activators of genes involved in cholesterol and fatty acid synthesis.[1]

-

Suppression of Lipogenic Genes: The downregulation of SREBPs leads to reduced transcription of their target genes, including Fatty Acid Synthase (FAS) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), further contributing to the suppression of fatty acid and cholesterol synthesis.[1]

This signaling cascade effectively reduces intracellular lipid accumulation, as confirmed by Oil Red O staining.[1]

Signaling Pathway: Lipogenesis Inhibition

Caption: this compound activates AMPK, leading to inhibitory phosphorylation of ACC and suppression of the SREBP-1c/FAS axis.

Quantitative Data: Effects on Lipogenesis

| Parameter | Cell Line | This compound Conc. | Observation | Reference |

| Lipid Accumulation | HepG2 | 1 - 10 µM | Dose-dependent inhibition of oleic acid-induced lipid accumulation. | [1][2] |

| Cell Viability (MTT) | HepG2 | 1 - 10 µM | No significant effect on cell viability. | [1] |

| Gene Expression | HepG2 | 10 µM | Significant decrease in mRNA levels of SREBP-1a, SREBP-1c, SREBP-2, FAS, and HMGR. | [1] |

Regulation of Glucose Consumption

In addition to its effects on lipid metabolism, this compound actively promotes glucose consumption in muscle cells, highlighting its potential for improving glycemic control.

Molecular Mechanism of Action

The stimulatory effect of this compound on glucose uptake is also mediated by AMPK, which plays a crucial role in insulin-independent glucose transport.

-

AMPK Activation in Myotubes: Similar to its action in hepatocytes, this compound activates AMPK in C2C12 myotubes.[1]

-

Stimulation of Glucose Uptake: Treatment with this compound increases the uptake of the fluorescent glucose analog 2-NBDG in a dose-dependent manner.[1] The efficacy at a 10 µM concentration is comparable to that of 0.1 µM insulin (B600854), a potent stimulator of glucose uptake.[1]

-

Synergy with Insulin: this compound exhibits a synergistic effect with insulin, suggesting it may enhance insulin sensitivity or act through a complementary pathway.[1] While not fully elucidated in the primary literature, AMPK activation is known to promote the translocation of the GLUT4 glucose transporter to the plasma membrane, a key step in glucose uptake by muscle cells. Further investigation into the specific roles of AKT and GLUT4 translocation is warranted.[1]

Signaling Pathway: Glucose Consumption

Caption: this compound activates AMPK, which promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake.

Quantitative Data: Effects on Glucose Metabolism

| Parameter | Model System | This compound Conc./Dose | Observation | Reference |

| Glucose Uptake | C2C12 Myotubes | 1 - 10 µM | Dose-dependent increase in 2-NBDG uptake. | [1] |

| Glucose Uptake Efficacy | C2C12 Myotubes | 10 µM | Comparable to 0.1 µM Insulin. | [1] |

| α-Amylase Inhibition | Rat Intestines (in vitro) | IC50: 110 µM | Effective inhibition of α-amylase. | [1] |

| Postprandial Hyperglycemia | Starch-loaded C57BL6/J mice | 50 mg/kg | 26.49% decrease in blood glucose at 1 hour. | [1] |

| Postprandial Hyperglycemia | Starch-loaded C57BL6/J mice | 100 mg/kg | 32.67% decrease in blood glucose at 1 hour. | [1] |

| Postprandial Hyperglycemia | Starch-loaded C57BL6/J mice | 200 mg/kg | 39.34% decrease in blood glucose at 1 hour (comparable to Acarbose). | [1] |

Experimental Protocols & Workflows

The following section details the methodologies for the key experiments cited in the evaluation of this compound's metabolic effects.

General Experimental Workflow

Caption: A high-level overview of the in vitro experimental workflow for assessing this compound's metabolic effects.

Cell Viability (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-10 µM) or vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.[8]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[9][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Accumulation (Oil Red O Staining)

This qualitative and quantitative method is used to visualize and measure neutral lipid accumulation in hepatocytes.

-

Cell Culture and Treatment: Seed HepG2 cells on coverslips in a 24-well plate.[11] Induce lipid accumulation with oleic acid and co-treat with this compound for 24 hours.

-

Fixation: Wash the cells three times with ice-cold PBS and fix with 4% paraformaldehyde for 30-60 minutes.[11][12]

-

Staining: Wash the fixed cells and stain with a freshly prepared Oil Red O working solution (0.3-0.5% w/v in 60% isopropanol (B130326) or ethanol) for 15-20 minutes at room temperature.[11][12]

-

Washing: Gently wash the cells with distilled water to remove excess unbound stain.

-

Visualization: Visualize the intracellular lipid droplets (stained red) using a light microscope.

-

Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500-520 nm.

Gene Expression (Quantitative Real-Time PCR)

This protocol is used to quantify the mRNA levels of lipogenesis-related genes.

-

RNA Extraction: Following treatment of HepG2 cells with this compound, lyse the cells and extract total RNA using a suitable reagent (e.g., TRIzol) or a commercial kit according to the manufacturer's protocol.[13]

-

DNase Treatment & cDNA Synthesis: Treat the extracted RNA with RNase-free DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer or oligo(dT) primers.[14][15]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 384-well optical plate. Each reaction (10-20 µL final volume) should contain cDNA template, forward and reverse primers for the target gene (e.g., SREBP-1c, FAS) and a reference gene (e.g., β-actin), and a SYBR Green Master Mix.[14][16]

-

Thermocycling: Perform the qPCR using a real-time PCR system with cycling conditions typically involving an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[16]

-

Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) for each gene and calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[1]

Protein Phosphorylation (Western Blot)

This technique is used to detect the phosphorylation status of key signaling proteins like AMPK and ACC.

-

Protein Extraction: After treating cells (HepG2 or C2C12) with this compound, wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation & SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 10% SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[17]

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[5]

Glucose Uptake (2-NBDG Assay)

This assay measures the rate of glucose uptake into cells using a fluorescently labeled glucose analog.

-

Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes in a black, clear-bottom 96-well plate.

-

Starvation: Prior to the assay, wash the myotubes with PBS and incubate them in a glucose-free DMEM for 1-2 hours to starve the cells and upregulate glucose transporters.[18][19]

-

Treatment: Treat the cells with this compound (e.g., 1-10 µM), insulin (positive control, e.g., 0.1 µM), or vehicle in glucose-free DMEM for the specified time (e.g., 30 minutes).[19][20]

-

2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG to a final concentration of 80 µM and incubate for 30 minutes at 37°C.[18][21]

-

Stop Reaction: Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.[20]

-

Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18]

-

Normalization (Optional): Lyse the cells and perform a protein assay to normalize the fluorescence reading to the total protein content per well.[20]

Conclusion

This compound demonstrates a dual-action regulatory role in metabolic health by concurrently inhibiting hepatic lipogenesis and promoting glucose consumption in muscle cells.[1] The core mechanism for these effects is the activation of the AMPK signaling pathway.[1][2] By downregulating the SREBP-1c/FAS axis, this compound effectively reduces lipid synthesis.[1] Simultaneously, its ability to stimulate glucose uptake, potentially via GLUT4 translocation, positions it as a compound of interest for managing hyperglycemia.[1] These findings, supported by robust in vitro and in vivo data, suggest that this compound is a promising natural compound for further investigation in the development of therapeutics for metabolic disorders, including obesity and type 2 diabetes.[1]

References

- 1. Modulation of Lipogenesis and Glucose Consumption in HepG2 Cells and C2C12 Myotubes by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of lipogenesis and glucose consumption in HepG2 cells and C2C12 myotubes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. ijrr.com [ijrr.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 17. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-NBDG uptake assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sophoricoside: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoricoside, an isoflavone (B191592) glycoside, is a prominent bioactive compound found in several traditional Chinese herbs, most notably the flower buds and fruits of Sophora japonica L., also known as the Japanese Pagoda Tree or Huaihua (槐花).[1][2] For centuries, various parts of Sophora japonica have been utilized in traditional Chinese medicine to treat a range of ailments, including bleeding disorders, inflammation, and hypertension. Modern scientific investigation has identified this compound as a key contributor to the therapeutic properties of this plant, demonstrating significant anti-inflammatory, antioxidant, and immunomodulatory activities.[1][3][4] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols, quantitative data, and its interaction with key signaling pathways.

Primary Herbal Sources

The primary and most commercially significant source of this compound is Sophora japonica. While other species of the Sophora genus, such as Sophora flavescens (Kushen), are also used in traditional Chinese medicine, Sophora japonica is particularly rich in this isoflavone glycoside.[1][2] The concentration of this compound can vary depending on the part of the plant and its developmental stage, with mature fruits generally exhibiting high levels.

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from Sophora japonica involves a multi-step process of extraction, purification, and crystallization. Various methods have been developed to optimize the yield and purity of the final product. Below is a detailed experimental protocol synthesized from established methodologies.

Method 1: Ultrasonic-Assisted Extraction and Recrystallization

This method utilizes ultrasonic waves to enhance the extraction efficiency, followed by purification through recrystallization.

1. Preparation of Plant Material:

-

Dried fruits of Sophora japonica are pulverized into a coarse powder to increase the surface area for solvent penetration.

2. Ultrasonic-Assisted Extraction:

-

The powdered plant material is mixed with a solvent, typically an alkaline dilute ethanol (B145695) solution. A patented method specifies using an 8-12 fold amount of an alkaline ethanol solution (pH 8-9) containing sodium borate (B1201080) (1-2% of the plant material weight).

-

The mixture is subjected to ultrasonic extraction at a power of approximately 800 W for a duration of 20 minutes.[5]

-

The extraction process is repeated 2-3 times to maximize the yield. The extraction temperature is maintained between 60-80°C.

3. Filtration and Neutralization:

-

The combined extracts are filtered to remove solid plant debris.

-

The pH of the filtrate is adjusted to neutral using an acid such as hydrochloric acid or sulfuric acid.

4. Purification by Macroporous Resin Column Chromatography:

-

The neutralized extract is passed through a macroporous resin column (e.g., HPD450 type).

-

The column is first washed with deionized water to remove sugars and other polar impurities.

-

The bound flavonoids, including this compound, are then eluted with an ethanol-water solution (e.g., 70% ethanol).

5. Concentration and Solvent Partitioning:

-

The eluent is concentrated under reduced pressure to obtain a crude extract.

-

The crude extract is dissolved in ethyl acetate, and any undissolved substance is filtered off.

-

The remaining undissolved material is then dissolved in acetone (B3395972) and filtered again.

6. Crystallization:

-

The filter cake from the acetone filtration is dissolved in 70-90% ethanol with heating (reflux).

-

The solution is allowed to cool, promoting the crystallization of this compound.

-

The crystallization process can be repeated 2-4 times to achieve high purity.

7. Purity Assessment:

-

The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).[5]

Method 2: Enzymatic Biotransformation

To enhance the bioavailability and therapeutic potency of this compound, enzymatic biotransformation can be employed. Sophorabioside (B1589151), another flavonoid present in Sophora japonica, can be converted into this compound.

1. Enzyme and Substrate Preparation:

-

α-L-rhamnosidase is the enzyme used for the conversion.

-

An extract of Sophora japonica fruits or small branches containing sophorabioside serves as the substrate.

2. Enzymatic Reaction:

-

The reaction is carried out under optimal conditions for the enzyme, which are typically a pH of 6.0 and a temperature of 55°C.

-

The addition of a small amount of methanol (B129727) (around 2.5%) can enhance the production of this compound.

3. Monitoring and Purification:

-

The conversion of sophorabioside to this compound is monitored by HPLC.

-

Once the reaction is complete, this compound can be purified from the reaction mixture using the chromatographic and crystallization techniques described in Method 1.

Quantitative Data

The yield and purity of this compound can vary significantly depending on the extraction and purification methods employed. The following table summarizes available quantitative data.

| Extraction Method | Plant Material | Key Parameters | Yield/Amount | Purity | Reference |

| Ultrasonic Extraction & Refluxing | Sophora japonica L. | 800 W ultrasonic power, 20 min duration | Not specified | 96.8% | [5] |

| Alkaline Ethanol Extraction & Crystallization | Sophora japonica fruits | pH 9.0, 15% ethanol with borax, 3x extraction, macroporous resin, 4x crystallization | 33.6g from 1kg raw material | 98.7% | CN102532216A |

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacokinetics and biotransformation of Sophoricoside in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Biotransformation of Sophoricoside (B191293)

Introduction

This compound is an isoflavone (B191592) glycoside predominantly isolated from the dried fruits and flowers of Sophora japonica L., a medicinal herb used in traditional East Asian medicine.[1][2] As a glycoside of genistein (B1671435), this compound exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a compound of significant interest for drug development.[1][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its clinical application and for the development of effective therapeutic strategies. This guide provides a detailed overview of the in vivo pharmacokinetics and biotransformation of this compound, summarizing key quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

In vivo studies, primarily conducted in rat models, indicate that this compound is rapidly absorbed and subsequently eliminated after oral administration.[5] The primary metabolite, genistein, is also detected in plasma and various excreta.[5]

Plasma Pharmacokinetics

Following oral administration in rats, both this compound and its active metabolite, genistein, are quantifiable in plasma. The elimination half-life of this compound is relatively short, suggesting rapid clearance from systemic circulation.[5]

Table 1: Plasma Pharmacokinetic Parameters in Rats Following Oral Administration

| Compound | Elimination Half-life (t½) (min) |

|---|---|

| This compound | 59.78 ± 7.19 |

| Genistein | 103.14 ± 16.97 |

(Data sourced from a study in rats)[5]

Excretion Profile

The excretion of this compound and its metabolite genistein occurs through multiple routes, including bile, urine, and feces. Fecal excretion is the major pathway for the parent compound, this compound, while the metabolite genistein is found in urine, feces, and bile.[5][6]

Table 2: Cumulative Excretion of this compound and Genistein in Rats

| Excretion Route | This compound Recovery (%) | Genistein Excreted Amount (μg) |

|---|---|---|

| Bile | ~0.0111% | 0.42 ± 0.02 |

| Urine | ~1.76% | 10.15 ± 0.22 |

| Feces | ~11.13% | 2.92 ± 0.13 |

(Data represents total recoveries following oral administration in rats)[5][6]

Biotransformation of this compound

The principal biotransformation pathway for this compound in vivo is the hydrolysis of its glycosidic bond to release the aglycone, genistein.[5] This deglycosylation is a critical activation step, as genistein is known for its multiple biological activities.[7][8] This conversion is primarily mediated by β-glucosidase enzymes, which are abundantly expressed by the gut microbiota.[7][9][10] The intestinal microflora plays a pivotal role in metabolizing glycosides that cannot be broken down by mammalian digestive enzymes.[9][11]

Experimental Protocols

The pharmacokinetic and biotransformation data for this compound have been established through rigorous experimental studies. The following protocol outlines a representative methodology for an in vivo study in rats.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: this compound is administered orally (p.o.) via gavage.[5]

Sample Collection

-

Blood: Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.[5]

-

Bile: For biliary excretion studies, bile duct cannulation is performed, and bile is collected at specified intervals.[5]

-

Urine and Feces: Samples are collected from metabolic cages over a defined period (e.g., 48 hours) post-administration.[5]

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and its metabolite genistein in biological matrices.[5]

-

Sample Preparation: Common techniques include protein precipitation for plasma samples and liquid-liquid or solid-phase extraction for urine and bile to remove interferences and concentrate the analytes.[5][12]

-

Chromatography:

-

Column: A reverse-phase C18 column is used for separation.[5]

-

Mobile Phase: A gradient elution with a mixture of aqueous formic acid and methanol (B129727) is typically used.[5]

-

-

Mass Spectrometry:

Conclusion

The in vivo disposition of this compound is characterized by rapid absorption and elimination, with significant biotransformation into its active aglycone, genistein.[5] This metabolic conversion is largely dependent on the enzymatic activity of the gut microbiota.[7] The major route of excretion for the parent compound is through feces.[5][6] These pharmacokinetic and biotransformation characteristics are fundamental for designing dosing regimens and predicting the therapeutic efficacy and safety of this compound in future clinical applications. The detailed analytical methodologies, such as the LC-MS/MS method described, are essential for the accurate characterization of this compound and its metabolites in biological systems.[5]

References

- 1. Biotransformation of Sophorabioside in the Fruits and Small Branches of Sophora japonica into this compound Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics and excretion study of this compound and its metabolite in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Biotransformation Process for Production of Genistein from this compound by a Strain of Rhizopus oryza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Metabolism of Glucosinolates by Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The gut microbiome: a core regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijisrt.com [ijisrt.com]

Sophoricoside's Impact on Hair Growth and Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoricoside (B191293), a key isoflavonoid (B1168493) glycoside derived from Sophora japonica (Fructus Sophorae), has emerged as a promising natural compound for promoting hair growth. This technical guide delves into the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its activation of the Wnt/β-catenin signaling pathway in dermal papilla cells. This document provides a comprehensive overview of the experimental evidence, detailed methodologies for key assays, and a quantitative summary of the compound's effects. The information presented herein is intended to support further research and development of this compound as a novel therapeutic agent for alopecia.

Introduction: The Role of Wnt/β-catenin in Hair Follicle Cycling

The hair follicle undergoes a perpetual cycle of growth (anagen), regression (catagen), and rest (telogen). The transition between these phases is tightly regulated by a complex interplay of signaling pathways, with the canonical Wnt/β-catenin pathway playing a pivotal role in initiating and sustaining the anagen phase. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of genes crucial for hair follicle development and growth. Consequently, agents that can modulate the Wnt/β-catenin pathway are of significant interest in the development of treatments for hair loss.

This compound as a Modulator of Hair Growth

Recent research has identified this compound as a potent activator of the Wnt/β-catenin signaling pathway in human dermal papilla cells (DPCs), the key mesenchymal cells that regulate hair follicle development and growth. Studies have demonstrated that this compound can promote the proliferation of DPCs and stimulate the elongation of hair shafts in ex vivo models. The primary mechanism of action appears to be the activation of Wnt/β-catenin signaling, leading to an increase in the expression of downstream target genes that are critical for hair growth.

Experimental Evidence and Methodologies

The effects of this compound on hair growth and Wnt/β-catenin signaling have been elucidated through a series of in vitro and ex vivo experiments. This section details the methodologies for these key assays.

Cell Culture of Human Dermal Papilla Cells (DPCs)

-

Cell Line: Immortalized human dermal papilla cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Western Blot Analysis for Wnt/β-catenin Signaling Proteins

This technique is used to quantify the protein levels of key components of the Wnt/β-catenin pathway.

-

Cell Lysis: DPCs are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total β-catenin, phosphorylated β-catenin, and other relevant proteins such as GSK-3β and Lef1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of Wnt/β-catenin target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated DPCs using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR: The qPCR is performed using a SYBR Green-based master mix and primers specific for target genes (e.g., LEF1, AXIN2, CCND1 [Cyclin D1]) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Luciferase Reporter Assay for Wnt/β-catenin Transcriptional Activity

This assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Cell Transfection: DPCs are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

This compound Treatment: After transfection, the cells are treated with this compound for a specified period.

-

Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The TOPFlash luciferase activity is normalized to the FOPFlash activity and the Renilla luciferase activity to determine the specific activation of Wnt/β-catenin signaling.

Ex Vivo Mouse Vibrissae Hair Follicle Culture

This organ culture model assesses the direct effect of this compound on hair growth.

-